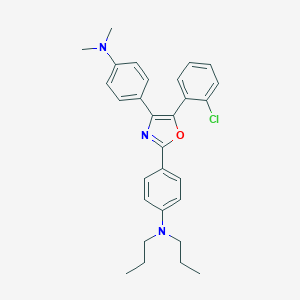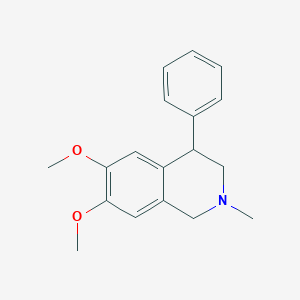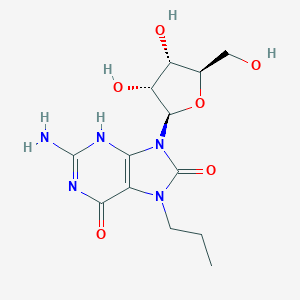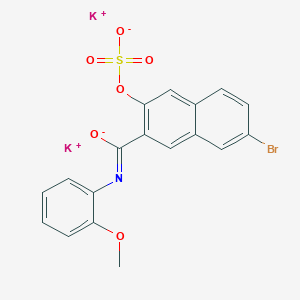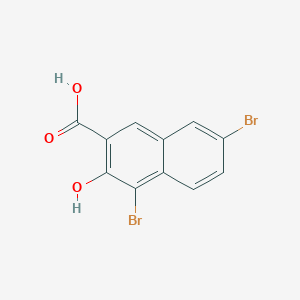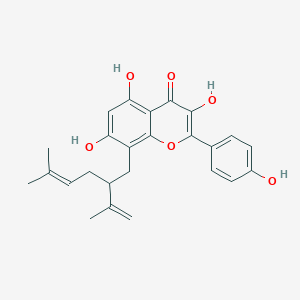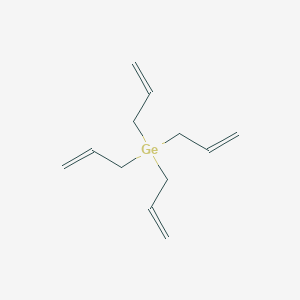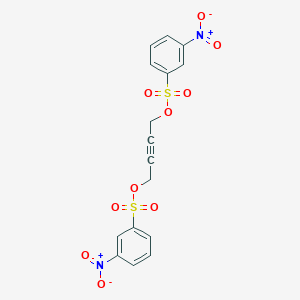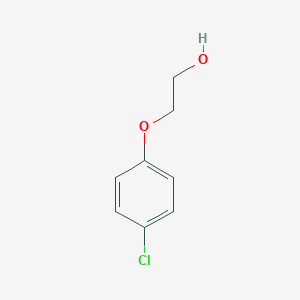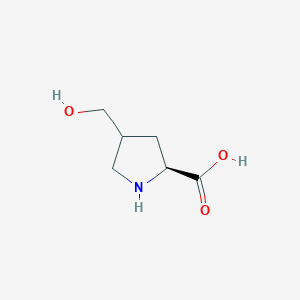
4-(Hydroxymethyl)-L-proline
Overview
Description
4-(Hydroxymethyl)-L-proline, also known as HMP, is an amino acid derivative that has gained significant attention in the scientific research community. This compound has been found to have a wide range of potential applications in various fields, including medical research, drug development, and chemical synthesis. In
Scientific Research Applications
4-(Hydroxymethyl)-L-proline has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of drug development. 4-(Hydroxymethyl)-L-proline has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, 4-(Hydroxymethyl)-L-proline has been found to have potential applications in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds.
Mechanism Of Action
The mechanism of action of 4-(Hydroxymethyl)-L-proline is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. 4-(Hydroxymethyl)-L-proline has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Hydroxymethyl)-L-proline are still being studied. However, preliminary research has shown that the compound has anti-inflammatory and anti-cancer properties. Additionally, 4-(Hydroxymethyl)-L-proline has been found to have potential applications in the treatment of diabetes, cardiovascular disease, and other conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Hydroxymethyl)-L-proline in lab experiments is its versatility. 4-(Hydroxymethyl)-L-proline can be easily synthesized and modified to suit a wide range of research applications. Additionally, 4-(Hydroxymethyl)-L-proline has a relatively low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of using 4-(Hydroxymethyl)-L-proline in lab experiments is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.
Future Directions
There are many potential future directions for research on 4-(Hydroxymethyl)-L-proline. One area of research could focus on the development of new drugs based on the compound. Additionally, further research could be conducted to better understand the mechanism of action of 4-(Hydroxymethyl)-L-proline and its effects on various signaling pathways in the body. Finally, research could be conducted to explore the potential applications of 4-(Hydroxymethyl)-L-proline in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 4-(Hydroxymethyl)-L-proline can be achieved through a variety of methods. One common method involves the reaction of L-proline with formaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of L-proline with glyoxylic acid in the presence of a base catalyst. Both methods result in the formation of 4-(Hydroxymethyl)-L-proline in good yields.
properties
IUPAC Name |
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-5(6(9)10)7-2-4/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISMGNUPDUKNQK-AKGZTFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562075 | |
| Record name | 4-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
3850-38-2 | |
| Record name | 4-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



